molecular formula C11H15ClN2O B6144940 N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride CAS No. 2742652-99-7

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride

Cat. No.: B6144940
CAS No.: 2742652-99-7
M. Wt: 226.7
InChI Key:
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Description

N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common synthetic route includes the reaction of benzylamine with a suitable aldehyde or ketone to form the tetrahydroisoquinoline skeleton, followed by methylation and carboxamide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The process would likely include the use of catalysts and specific reaction conditions to optimize yield and purity. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on various biological systems. It has been shown to interact with neurotransmitter receptors and enzymes, making it a candidate for studying neurological disorders and neuroprotective agents.

Medicine: Medically, this compound is investigated for its therapeutic potential. It has been explored for its neuroprotective properties and its ability to modulate neurotransmitter levels in the brain.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its structural complexity and biological activity make it a valuable target for drug discovery and development.

Mechanism of Action

The mechanism by which N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride exerts its effects involves interactions with neurotransmitter receptors and enzymes in the brain. It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters in the brain, potentially leading to improved neurological function and reduced symptoms of neurological disorders.

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but lacks the carboxamide group.

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another structurally related compound with a different methyl group position.

Uniqueness: N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride is unique due to its carboxamide group, which contributes to its distinct biological activity and potential therapeutic applications. Its ability to inhibit MAO enzymes and modulate neurotransmitter levels sets it apart from other similar compounds.

Properties

CAS No.

2742652-99-7

Molecular Formula

C11H15ClN2O

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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